molecular formula C12H26 B14637739 2,3,3,5,6-Pentamethylheptane CAS No. 52670-35-6

2,3,3,5,6-Pentamethylheptane

Cat. No.: B14637739
CAS No.: 52670-35-6
M. Wt: 170.33 g/mol
InChI Key: SZQDOCSTKXRXAR-UHFFFAOYSA-N
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Description

2,3,3,5,6-Pentamethylheptane is a branched-chain alkane with the molecular formula C12H26. As a highly branched isomer of dodecane, it is of significant interest in combustion and fuel science. Sustainable Aviation Fuels (SAFs) can contain high proportions of branched alkanes, making compounds like the pentamethylheptane isomers vital for formulating and studying alternative jet fuels . Researchers value these isomers as key components in surrogate fuel models to simulate the combustion behavior of complex real fuels, enabling the study of ignition delay times, pyrolysis pathways, and oxidation processes . The branched structure of these molecules influences their physical properties and chemical reactivity, which can be investigated to understand fundamental reaction kinetics and mechanisms in hydrocarbon combustion . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52670-35-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,3,5,6-pentamethylheptane

InChI

InChI=1S/C12H26/c1-9(2)11(5)8-12(6,7)10(3)4/h9-11H,8H2,1-7H3

InChI Key

SZQDOCSTKXRXAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(C)(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5,6-Pentamethylheptane typically involves the alkylation of heptane derivatives with methylating agents. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, producing the desired branched structure. The process is conducted at high temperatures (300°C to 500°C) and pressures to achieve efficient conversion rates .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation of 2,3,3,5,6-pentamethylheptane yields products dependent on reaction conditions and oxidizing agents. The tertiary carbon positions (C3 and C5) are more reactive due to steric effects and stability of intermediate radicals or carbocations.

Oxidizing Agent Conditions Primary Products Notes
O₂ (Air)CombustionCO₂, H₂OComplete oxidation in excess oxygen.
KMnO₄Acidic or basic aqueousAlcohols, ketonesPartial oxidation at tertiary carbons.
CrO₃Acidic conditions (e.g., H₂SO₄)Carboxylic acidsStronger oxidation cleaves C–C bonds.

In controlled partial oxidation, tertiary alcohols and ketones form preferentially due to the stability of tertiary carbocation intermediates. For example, oxidation with potassium permanganate under mild conditions may yield 3-hydroxy-2,3,5,6-tetramethylheptane as a major product.

Halogenation Reactions

Free-radical halogenation occurs predominantly at tertiary carbon positions (C3 and C5), following the stability order of radical intermediates (tertiary > secondary > primary).

Halogen Conditions Major Products Selectivity
Cl₂UV light or heat3-chloro-2,3,5,6-tetramethylheptaneHigh selectivity at C3.
Br₂Light initiation5-bromo-2,3,3,6-tetramethylheptaneModerate selectivity at C5.

The reaction with chlorine is faster but less selective compared to bromine, which adheres to the Hammond-Leffler postulate. Halogenated derivatives are intermediates for nucleophilic substitution or elimination reactions.

Combustion Characteristics

The compound’s branched structure enhances combustion efficiency in applications like jet fuels. Key properties include:

Property Value/Outcome Significance
Octane ratingHigher than linear alkanesReduces engine knocking.
Ignition delay timeShorter than n-alkanesImproves combustion stability.
Soot formationLower due to reduced carbon chain lengthEnvironmentally favorable.

These traits make it a valuable component in fuel surrogates, where controlled ignition and minimal residue are critical .

Thermal Cracking

At elevated temperatures (400–600°C), the compound undergoes C–C bond cleavage, producing smaller hydrocarbons. Major products include:

Temperature Range Primary Products Mechanism
400–500°CPropane, isobutaneHomolytic cleavage at C3–C4.
500–600°CEthylene, propyleneDehydrogenation and β-scission.

The branching pattern favors formation of branched alkanes and alkenes, which are industrially relevant for polymer production.

Catalytic Reforming

In the presence of platinum or palladium catalysts, the compound undergoes isomerization and dehydrogenation to form aromatic hydrocarbons.

Catalyst Conditions Major Products Yield
Pt/Al₂O₃450–500°C, H₂ atmosphereToluene, xylene~30%
Pd/ZSM-5400–450°CTrimethylbenzenes~25%

This reaction is less efficient compared to linear alkanes due to steric hindrance from methyl groups.

Environmental Degradation

Under atmospheric conditions, the compound reacts with hydroxyl radicals (·OH) via hydrogen abstraction, leading to gradual degradation:

C12H26+OHC12H25+H2O\text{C}_{12}\text{H}_{26}+\cdot \text{OH}\rightarrow \text{C}_{12}\text{H}_{25}\cdot +\text{H}_2\text{O}

The estimated atmospheric lifetime is 2–5 days, with photolysis contributing minimally .

Scientific Research Applications

2,3,3,5,6-Pentamethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,5,6-Pentamethylheptane largely depends on its interaction with other molecules. In chemical reactions, its branched structure influences its reactivity and selectivity. For instance, in oxidation reactions, the presence of multiple methyl groups can hinder the approach of oxidizing agents, leading to selective oxidation at specific sites. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Properties of 2,2,4,6,6-Pentamethylheptane :

  • Boiling Point : 170.0°C
  • Density : 0.7463 g/mL at 20°C
  • SMILES : CC(CC(C)(C)C)CC(C)(C)C
  • Applications : Found in flavor compounds (e.g., teas, fermented beverages) , volatile organic compounds (VOCs) in breath analysis for lung cancer detection , and sediment extracts .

Structural Isomers and Linear Alkanes

Table 1: Physical and Chemical Properties
Compound Molecular Formula Boiling Point (°C) Density (g/mL) Key Applications/Contexts References
2,2,4,6,6-Pentamethylheptane C₁₂H₂₆ 170.0 0.7463 Flavor compounds, VOC biomarkers
n-Dodecane C₁₂H₂₆ 216.3 0.7497 Solvent, fuel additive
2,3,4-Trimethyldecane C₁₃H₂₈ N/A N/A VOC in oxidative stress studies
Hexadecane C₁₆H₃₄ 287 0.773 Fuel, lubricant

Key Findings :

  • Branched vs. Linear Alkanes :
    • Branched isomers like 2,2,4,6,6-Pentamethylheptane exhibit lower boiling points than linear analogs (e.g., n-dodecane) due to reduced intermolecular van der Waals forces .
    • The isomerization energy of n-dodecane to 2,2,4,6,6-Pentamethylheptane is studied for thermodynamic stability, with branched alkanes generally being more stable .
Table 2: Presence in Diverse Matrices
Compound Matrix/Context Role/Notes References
2,2,4,6,6-Pentamethylheptane Fermented teas (e.g., Fenghuang Dancong) Imparts "grassy" or "floral" aroma notes
Exhaled breath (lung cancer patients) Biomarker for oxidative stress
Rancid medicinal seeds (Ziziphi Spinosae) Indicator of spoilage
Olive oil, walnut-fermented drinks Flavor enhancement
2,2,4,6,6-Pentamethylheptane-M/D Chinese Daqu (fermentation starter) Correlated with microbial diversity

Key Findings :

  • Flavor Contributions :
    • In teas, 2,2,4,6,6-Pentamethylheptane contributes to grassy and floral aromas , distinguishing it from sesquiterpenes (e.g., germacrene) or aldehydes (e.g., hexanal) that dominate in other contexts .
    • Its concentration decreases in rancid samples, contrasting with linear alkanes (e.g., undecane) that may persist .
  • Biomarker Potential: Unlike linear alkanes (e.g., hexadecane), 2,2,4,6,6-Pentamethylheptane is linked to lipid peroxidation in lung cancer studies, making it a candidate for non-invasive diagnostics .

Chemical Behavior and Stability

  • Thermodynamic Properties :
    • Binary mixtures with n-dodecane show lower viscosity and density compared to pure linear alkanes, suggesting utility in fuel formulations .
  • Degradation :
    • In storage conditions, branched alkanes degrade slower than unsaturated compounds (e.g., germacrene), retaining flavor profiles longer .

Q & A

Basic Research Questions

Q. How can the structure of 2,3,3,5,6-Pentamethylheptane be confirmed experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze methyl group arrangements and carbon branching. Key signals in 13C^{13}\text{C} NMR (e.g., quaternary carbons at ~25–35 ppm and tertiary carbons at ~20–25 ppm) differentiate methyl positions. Cross-validate with mass spectrometry (MS) to confirm molecular weight (C12_{12}H26_{26}, MW = 170.34 g/mol) and fragmentation patterns. X-ray crystallography (if crystallizable) provides definitive bond angles and lengths, as seen in similar branched alkanes (e.g., C–C bond angles ≈109.5° for tetrahedral geometry) .

Q. What are the critical physicochemical properties of this compound for environmental modeling?

  • Key Properties :

  • Henry’s Law Constant : Estimated at 7.0×1077.0 \times 10^{-7} to 9.3×1079.3 \times 10^{-7} atm·m3^3/mol for structurally similar isomers, indicating low water solubility and high volatility .
  • Log KowK_{\text{ow}} : Predicted to be >6 due to high branching and hydrophobicity, suggesting bioaccumulation potential.
  • Boiling Point : ~200–220°C (estimated via group contribution methods).
    • Experimental determination using gas chromatography (GC) and static headspace analysis is recommended to resolve discrepancies in literature values .

Advanced Research Questions

Q. What synthetic strategies minimize byproducts during this compound synthesis?

  • Approach : Optimize acid-catalyzed alkylation (e.g., using H2_2SO4_4 or AlCl3_3) of 3,5-dimethylhept-2-ene with methyl halides. Monitor reaction kinetics via GC-MS to detect intermediates like 2,2,4,6,6-pentamethylhept-3-ene (a common byproduct; CAS 123-48-8) . Purify via fractional distillation (BP differences ~10–15°C between isomers) and confirm purity with 1H^{1}\text{H} NMR integration .

Q. How can contradictions in reported Henry’s Law constants for pentamethylheptane isomers be resolved?

  • Analysis : Compare experimental setups across studies. For example:

IsomerHenry’s Law Constant (atm·m3^3/mol)Source
2,3,4,4,5-Pentamethylheptane7.0×1077.0 \times 10^{-7}Yaws (2003)
3,3,4,4,5-Pentamethylheptane6.1×1076.1 \times 10^{-7}Gharagheizi et al. (2012)
  • Discrepancies may arise from temperature control (±2°C alters values by ~10%) or matrix effects in headspace analysis. Conduct controlled replicate studies using EPI Suite or SPARC models to harmonize data .

Q. What advanced analytical techniques differentiate this compound from its structural isomers?

  • Strategies :

  • High-Resolution MS (HRMS) : Resolve mass differences <0.001 Da between isomers (e.g., C12_{12}H26_{26} vs. C12_{12}H24_{24}O contaminants).
  • 2D 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR : Map methyl group coupling to distinguish branching (e.g., 3,3-dimethyl vs. 5,6-dimethyl groups).
  • Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences (~2–5% variance) .

Data Contradiction and Validation

Q. How should researchers address inconsistent melting point data for branched alkanes like this compound?

  • Resolution :

  • Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) to detect phase transitions.
  • Sample Purity : Contaminants like 2,2,4,6,6-pentamethylhept-3-ene (CAS 123-48-8) lower observed melting points by up to 15°C. Validate via GC-MS purity checks (>98%) .

Environmental and Thermodynamic Behavior

Q. What computational models predict the atmospheric oxidation pathways of this compound?

  • Methods : Use Gaussian or COSMO-RS to simulate reactions with OH radicals. Branching increases reactivity at tertiary C–H sites (rate constants ~5×10125 \times 10^{-12} cm3^3/molecule/s). Compare with experimental smog chamber data to validate product profiles (e.g., ketones, aldehydes) .

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